molecular formula C20H21N3O7S B15001911 2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B15001911
M. Wt: 447.5 g/mol
InChI Key: HATGCABACCLREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine-4-sulfonyl group, a phenoxy group, and a benzoxazinyl moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoxazinyl intermediate, followed by the introduction of the morpholine-4-sulfonyl group and the phenoxy group. Common reagents used in these reactions include sulfonyl chlorides, phenols, and amines, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: It may be used in the development of biochemical assays or as a probe to study biological pathways.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazinyl derivatives and morpholine-4-sulfonyl-containing molecules. Examples include:

  • 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE
  • 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C20H21N3O7S

Molecular Weight

447.5 g/mol

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C20H21N3O7S/c24-19(21-14-1-6-18-17(11-14)22-20(25)13-30-18)12-29-15-2-4-16(5-3-15)31(26,27)23-7-9-28-10-8-23/h1-6,11H,7-10,12-13H2,(H,21,24)(H,22,25)

InChI Key

HATGCABACCLREJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.